molecular formula C25H23N3O2 B10979772 2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide

2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No. B10979772
M. Wt: 397.5 g/mol
InChI Key: JDUZQIVUROWASW-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a molecular formula of C25H23N3O2 and a molecular weight of 397.48 . This compound is known for its unique structure, which includes a cyclopropyl group, a carbazole moiety, and an isoquinoline carboxamide group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, including the formation of the isoquinoline ring, the introduction of the carbazole moiety, and the addition of the cyclopropyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique structure and potential biological activities. Similar compounds include other isoquinoline carboxamides and carbazole derivatives, which may have different substituents or functional groups. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and activities .

properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

2-cyclopropyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O2/c29-24(20-14-28(15-12-13-15)25(30)19-8-2-1-6-16(19)20)27-22-11-5-9-18-17-7-3-4-10-21(17)26-23(18)22/h1-4,6-8,10,14-15,22,26H,5,9,11-13H2,(H,27,29)

InChI Key

JDUZQIVUROWASW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CN(C(=O)C5=CC=CC=C54)C6CC6

Origin of Product

United States

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